molecular formula C34H34N4O10 B13765852 oxalic acid;2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione CAS No. 74500-82-6

oxalic acid;2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione

Cat. No.: B13765852
CAS No.: 74500-82-6
M. Wt: 658.7 g/mol
InChI Key: RKVNBCQPQVPVIA-UHFFFAOYSA-N
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Description

Oxalic acid;2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione is a hybrid compound combining oxalic acid with a modified isoindole-1,3-dione derivative. The isoindole-1,3-dione core is a well-studied scaffold in medicinal and materials chemistry due to its planar aromatic structure and electron-deficient properties, which enable diverse reactivity and intermolecular interactions . Oxalic acid, a dicarboxylic acid, likely contributes acidity and coordination capabilities, making this compound relevant for applications in catalysis, supramolecular chemistry, or ion sensing.

Properties

CAS No.

74500-82-6

Molecular Formula

C34H34N4O10

Molecular Weight

658.7 g/mol

IUPAC Name

oxalic acid;2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione

InChI

InChI=1S/2C16H16N2O3.C2H2O4/c2*19-15-13-7-1-2-8-14(13)16(20)18(15)21-12-6-5-11-17-9-3-4-10-17;3-1(4)2(5)6/h2*1-2,7-8H,3-4,9-12H2;(H,3,4)(H,5,6)

InChI Key

RKVNBCQPQVPVIA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC#CCON2C(=O)C3=CC=CC=C3C2=O.C1CCN(C1)CC#CCON2C(=O)C3=CC=CC=C3C2=O.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of oxalic acid;2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione typically involves a multi-step organic synthesis approach centered on constructing the isoindole-1,3-dione (phthalimide) scaffold, followed by functionalization to introduce the but-2-ynoxy linker and the pyrrolidine moiety.

  • Step 1: Formation of the Isoindole-1,3-dione Core
    The core is generally synthesized via a condensation reaction between an aromatic primary amine and a maleic anhydride derivative. This reaction leads to the formation of the N-substituted isoindoline-1,3-dione ring system, a key structural motif in this compound.

  • Step 2: Introduction of the But-2-ynoxy Group
    The but-2-ynoxy substituent is introduced through nucleophilic substitution or etherification reactions, typically involving a suitable alkyne-containing alcohol or halide precursor reacting with the isoindole intermediate.

  • Step 3: Attachment of the Pyrrolidine Moiety
    The pyrrolidine ring is incorporated via nucleophilic substitution or amination reactions, where the nitrogen atom of pyrrolidine reacts with an activated site on the but-2-ynoxy linker or directly on the isoindole scaffold.

This synthetic route allows for the modular assembly of the compound, enabling structural variations for research and development purposes.

Reagents and Conditions

  • Reagents:

    • Aromatic primary amines (e.g., aniline derivatives)
    • Maleic anhydride or substituted maleic anhydrides
    • Alkynyl alcohols or alkynyl halides for but-2-ynoxy group introduction
    • Pyrrolidine or substituted pyrrolidines
    • Catalysts such as transition metals (e.g., copper or palladium complexes) for coupling reactions
    • Oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) for functional group transformations
  • Reaction Conditions:

    • Controlled temperatures ranging from ambient to reflux conditions depending on the step
    • Use of inert atmospheres (nitrogen or argon) to prevent oxidation of sensitive intermediates
    • Solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM)
    • pH control to optimize condensation and substitution reactions

These conditions are optimized to maximize yield and selectivity while minimizing by-products.

Industrial Production Considerations

For scale-up and industrial synthesis, continuous flow reactors and automated synthesis platforms are increasingly employed to improve reaction control, reproducibility, and throughput. Emphasis is placed on green chemistry principles to reduce solvent use and waste, and to enhance the sustainability of the process.

Data Table: Summary of Preparation Parameters

Preparation Step Key Reagents/Conditions Purpose/Outcome Notes
Condensation of aromatic amine with maleic anhydride Aromatic primary amine, maleic anhydride, solvent (DMF), heat Formation of isoindole-1,3-dione core Requires controlled temperature and inert atmosphere
Introduction of but-2-ynoxy group Alkynyl alcohol or halide, base (e.g., K2CO3), solvent (THF) Etherification to attach but-2-ynoxy linker Reaction monitored by TLC or HPLC
Pyrrolidine attachment Pyrrolidine, coupling catalyst (e.g., Pd or Cu), solvent (DCM) Amination to incorporate pyrrolidine moiety Catalyst choice affects yield and purity
Purification Chromatography (e.g., silica gel), recrystallization Isolation of pure compound Yields typically >70% with optimized conditions

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized isoindoline-1,3-dione derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Research indicates that oxalic acid; 2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione may exhibit significant pharmacological properties. Compounds with isoindole structures are often associated with various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth .
  • Neuroprotective Effects : Isoindole derivatives have been studied for their neuroprotective capabilities, which could be beneficial in treating neurodegenerative diseases .

Material Science Applications

In materials science, the unique properties of oxalic acid; 2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione can be harnessed for:

  • Polymer Synthesis : The compound can be utilized as a monomer or cross-linking agent in the development of novel polymers with enhanced mechanical properties.
  • Nanomaterials : Its chemical reactivity allows for the functionalization of nanomaterials, which can improve their stability and performance in various applications.

Synthesis and Reaction Mechanisms

The synthesis typically involves condensation reactions of aromatic primary amines with maleic anhydride derivatives to form the N-isoindoline scaffold. This is followed by further functionalization to introduce the pyrrolidine and butynoxy groups. Key reactions include:

  • Oxidation : To introduce additional functional groups.
  • Reduction : To modify the oxidation state and alter reactivity.
  • Substitution Reactions : Allowing for the creation of derivatives with tailored properties .

Case Study 1: Anticancer Research

A study exploring the effects of oxalic acid; 2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione on cancer cells demonstrated significant inhibition of cell proliferation in vitro. The mechanism was linked to the compound's ability to interfere with specific signaling pathways involved in cell growth.

Case Study 2: Polymer Development

In another investigation, researchers synthesized a polymer incorporating this compound as a cross-linker. The resulting material exhibited improved thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of oxalic acid;2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Structural Analogues of Isoindole-1,3-dione Derivatives

The isoindole-1,3-dione moiety is prevalent in compounds with varied applications. Key comparisons include:

Compound Substituents Key Properties/Applications Reference
2-[1-Benzyl-2-(4-methoxy-phenylimino)-ethyl]-isoindole-1,3-dione Benzyl, methoxyphenylimino group Dual-channel Fe³⁺/Ru³⁺ sensing via fluorescence quenching [1]
2-(4-Hydroxycyclohexyl)isoindole-1,3-dione Hydroxycyclohexyl group Potential solubility in polar solvents; uncharacterized bioactivity [2]
Target Compound 4-Pyrrolidin-1-ylbut-2-ynoxy group + oxalic acid Hypothesized: Enhanced metal coordination, pH-dependent solubility N/A

Key Observations :

  • The target compound’s alkyne-containing substituent (but-2-ynoxy) may enhance rigidity and π-π stacking compared to alkyl or aryl substituents in analogs .
  • Oxalic acid’s presence distinguishes it from neutral isoindole derivatives, likely lowering its pKa and increasing solubility in aqueous environments.
Functional Comparison with Oxalic Acid Derivatives

Oxalic acid is commonly used in coordination chemistry. When paired with nitrogen-containing heterocycles (e.g., pyrrolidine), synergistic effects may arise:

Compound Structure Key Interactions Application
Oxalic acid; 2-aminopyridine Carboxylate + pyridine Metal-organic frameworks (MOFs) Gas storage
Target Compound Oxalic acid + pyrrolidine-isoindole Potential for H-bonding networks Uncharacterized; speculated for catalysis

Notable Differences:

  • The isoindole-1,3-dione core’s electron-withdrawing nature may reduce oxalic acid’s acidity compared to simpler oxalate salts.
  • The extended conjugation in the target compound could enable UV-Vis absorption or fluorescence, unlike non-aromatic oxalic acid derivatives.

Biological Activity

Oxalic acid; 2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione is a complex chemical compound characterized by its unique molecular structure, which includes an isoindole core and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

  • Molecular Formula : C18H18N2O
  • CAS Number : 74500-82-6

The presence of multiple functional groups in this compound contributes to its diverse reactivity and potential pharmacological effects.

Biological Activity Overview

Research indicates that compounds with isoindole structures often exhibit significant biological activities, including neuropharmacological effects. The specific biological activities of oxalic acid; 2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione are still under investigation, but preliminary studies suggest several potential therapeutic applications.

Key Pharmacological Effects

  • Neuropharmacological Activity :
    • A study evaluated the neuropharmacological effects of related compounds and found that derivatives could reverse neuromuscular disorders induced in animal models, suggesting potential applications in treating neurodegenerative diseases .
  • Antimicrobial Properties :
    • Isoindole derivatives have been linked to antimicrobial activity against various pathogens, indicating that oxalic acid; 2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione may possess similar properties .
  • Interaction with Biological Systems :
    • Understanding how this compound interacts with biological systems is crucial for developing effective therapeutic agents. Interaction studies are ongoing to elucidate these mechanisms .

Case Study: Neuropharmacological Evaluation

A notable study investigated the synthesis and evaluation of related compounds derived from oxalic acid, highlighting their effectiveness in reversing ethidium bromide-induced demyelination in rats. The study utilized various behavioral tests to assess the efficacy of these compounds, demonstrating significant improvements in neuromuscular function .

Table: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dioneC15H13N3O8Contains amino and dioxo groups; different biological activity profile
2-[4-(Azepan-1-Yl)But-2-Ynoxy]Isoindole-1,3-DioneC15H16N2O3Features an azepane ring instead of pyrrolidine; distinct pharmacological properties
2-(Pyrrolidinocarbonyl)pyrrolidin-1-yloxybutylnitrobenzeneC21H25N3O4More complex structure with additional functional groups affecting solubility and reactivity

This table illustrates the uniqueness of oxalic acid; 2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione among structurally similar compounds.

Future Directions

Further studies are essential to fully elucidate the biological mechanisms and therapeutic potentials of oxalic acid; 2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione. Research should focus on:

  • In vitro and In vivo Studies : To confirm efficacy and safety profiles.
  • Mechanistic Studies : To understand the pathways through which this compound exerts its effects.

Q & A

Basic Questions

Q. What are the established synthetic methodologies for preparing isoindole-1,3-dione derivatives?

  • The isoindole-1,3-dione core can be synthesized via:

  • Palladium-catalyzed carbonylative cyclization of o-halobenzoates, yielding 2-substituted derivatives with functional group tolerance (e.g., methoxy, nitro) .
  • Reaction of phthalic anhydrides with primary amines , a traditional route for N-substituted phthalimides .
  • N-Alkylation using sulfonate esters, such as (4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl-4-methylbenzenesulfonate, in solvents like DMF .
    • Yields vary (65–93%) depending on substituents and reaction optimization .

Q. Which spectroscopic techniques are critical for characterizing isoindole-1,3-dione derivatives?

  • Single-crystal X-ray diffraction confirms molecular geometry and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
  • NMR spectroscopy identifies isomer ratios (e.g., aziridine derivatives with 5:95 to 85:15 isomer distributions) and substituent effects on chemical shifts .
  • IR spectroscopy validates functional groups (C=O, C-N) .
  • UV-Vis spectroscopy and HRMS support structural elucidation .

Q. What physicochemical properties are relevant for isoindole-1,3-dione-based compounds?

  • Key properties include:

PropertyExample ValueApplication Relevance
LogP1.73 (hydrophobicity)Drug bioavailability
PSA (Ų)54.45 (polar surface area)Blood-brain barrier penetration
Melting Point191.1°C (flash point)Thermal stability in synthesis

Advanced Research Questions

Q. How can structural isomerism in aziridine-fused isoindole-1,3-diones be resolved experimentally?

  • Dynamic NMR analysis distinguishes isomers (e.g., compounds 18–23 in ) by tracking temperature-dependent chemical shift changes.
  • Crystallographic studies provide definitive isomer assignments, as seen in aziridine derivatives with 85:15 isomer ratios .
  • Chromatographic separation (e.g., HPLC) coupled with spectroscopic validation resolves mixtures .

Q. What strategies optimize the biological activity of isoindole-1,3-dione derivatives?

  • Structure-Activity Relationship (SAR) studies :

  • Introduce electron-withdrawing groups (e.g., nitro, chloro) to enhance cytotoxicity .
  • Modify the N-substituent (e.g., pyrrolidine, phenethyl) to target enzymes like monoamine oxidase (MAO) .
    • Computational docking predicts binding modes with targets (e.g., MAO inhibitors in ).
    • In vivo assays evaluate pharmacokinetics, leveraging LogP and PSA for bioavailability tuning .

Q. How do polymorphic forms of isoindole-1,3-diones impact their pharmaceutical applications?

  • Polymorph screening via X-ray powder diffraction (XRPD) identifies stable forms, as demonstrated for 3-(4-amino-1-oxo-isoindol-2-yl)piperidine-2,6-dione .
  • Thermal analysis (DSC/TGA) assesses stability and solubility differences between polymorphs .
  • Bioavailability studies correlate polymorphic form with dissolution rates and efficacy .

Q. What methodologies address contradictions in spectroscopic or crystallographic data?

  • Multi-technique validation : Cross-check NMR, IR, and X-ray data to resolve discrepancies (e.g., unexpected bond angles in crystal structures ).
  • Computational chemistry : Density Functional Theory (DFT) calculations reconcile experimental vs. theoretical vibrational spectra .
  • Replicate synthesis ensures reproducibility of isomer ratios or crystallinity .

Methodological Considerations

Q. How to design isoindole-1,3-diones for liquid crystalline properties?

  • Introduce fluorinated alkyl chains (e.g., tridecafluorohexyl) to enhance mesophase stability, as shown in smectic A (SmA) phases .
  • Optical microscopy and X-ray diffraction characterize phase transitions and layer spacing .
  • Modify aromatic substituents (e.g., methoxy groups) to tune intermolecular interactions .

Q. What experimental designs improve reaction yields in phthalimide synthesis?

  • Design of Experiments (DoE) optimizes parameters (temperature, catalyst loading) for one-step phthalic acid conversions .
  • Microwave-assisted synthesis reduces reaction times (e.g., from 30 hours to <1 hour for N-alkylations) .
  • Solvent screening (e.g., xylene for reflux, DMF for alkylation) enhances regioselectivity .

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